2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
CAS No.:
Cat. No.: VC13811550
Molecular Formula: C29H24O4
Molecular Weight: 436.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C29H24O4 |
|---|---|
| Molecular Weight | 436.5 g/mol |
| IUPAC Name | 2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene] |
| Standard InChI | InChI=1S/C29H24O4/c1-30-17-5-9-21-22-10-6-18(31-2)14-26(22)29(25(21)13-17)27-15-19(32-3)7-11-23(27)24-12-8-20(33-4)16-28(24)29/h5-16H,1-4H3 |
| Standard InChI Key | CWGMPITVAHGPLE-UHFFFAOYSA-N |
| SMILES | COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC |
| Canonical SMILES | COC1=CC2=C(C=C1)C3=C(C24C5=C(C=CC(=C5)OC)C6=C4C=C(C=C6)OC)C=C(C=C3)OC |
Introduction
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] is a complex organic compound with the molecular formula C29H24O4 and a molecular weight of 436.5 g/mol . It is identified by the CAS number 1801236-29-2 and is also known by other synonyms such as BS-53686 and H27515 . This compound belongs to the class of spirobifluorenes, which are known for their unique structural properties and applications in materials science.
Applications and Research Findings
2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] is primarily used in research related to organic electronics and materials science. Spirobifluorenes are known for their high thermal stability and potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Availability and Synthesis
This compound is available from various chemical suppliers, such as Aaron Chemicals LLC, with a purity of 97% . It can also be obtained from VWR with a purity of 95% . The synthesis of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] typically involves multi-step organic synthesis methods, although specific detailed procedures are not widely documented in the public domain.
3,3',6,6'-Tetraiodo-2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene]
This compound is a derivative of 2,2',7,7'-Tetramethoxy-9,9'-spirobi[fluorene] with iodine substitutions at the 3,3',6,6' positions. It has a CAS number of 1801236-30-5 and is classified as a heterocyclic compound .
9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine
Another related compound is 9,9'-Spirobi[fluorene]-2,2',7,7'-tetraamine, which has a CAS number of 376356-61-5. It differs by having amino groups instead of methoxy groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume